3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride
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Overview
Description
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of a chloromethyl group attached to the pyrazole ring, which is further substituted with a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride typically involves the chloromethylation of 1-methyl-1H-pyrazole. One common method is the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group onto the pyrazole ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
3-Methyl-1H-pyrazole: Similar structure but without the chloromethyl group, leading to different reactivity and applications.
3-(Bromomethyl)-1-methyl-1H-pyrazole: Similar to 3-(Chloromethyl)-1-methyl-1H-pyrazole dihydrochloride but with a bromomethyl group, which can influence its reactivity and use in synthesis.
Uniqueness
This compound is unique due to the presence of both a chloromethyl and a methyl group on the pyrazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of various compounds.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSPZTUHYCDDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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